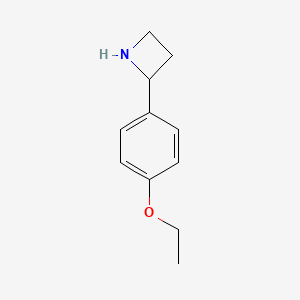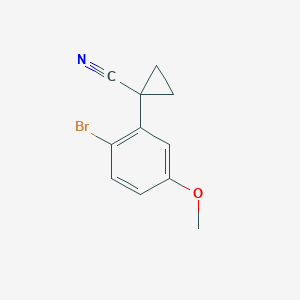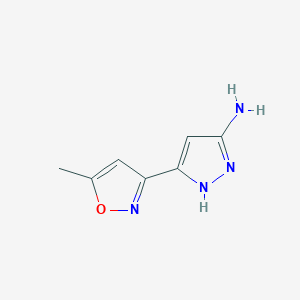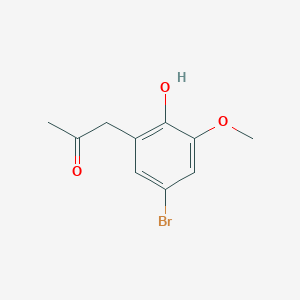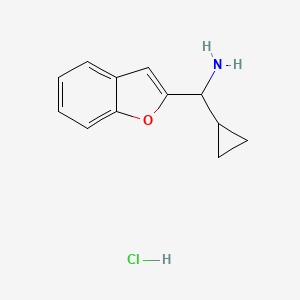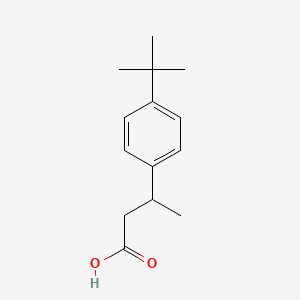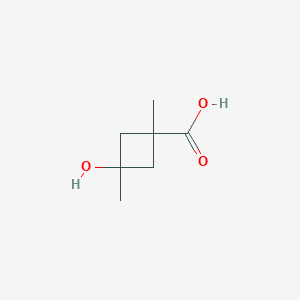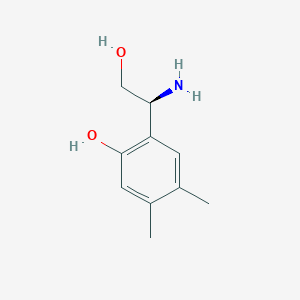
(s)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a phenolic structure with an amino and hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor.
Amino Group Introduction: The amino group is introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via an alkylation reaction, where the phenolic compound is treated with an appropriate alkylating agent under basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various alkylated, acylated, and sulfonated derivatives.
科学研究应用
(S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
相似化合物的比较
®-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol: The enantiomer of the compound with different biological activity.
2-(1-Amino-2-hydroxyethyl)phenol: A similar compound lacking the dimethyl groups, with distinct chemical properties.
4,5-Dimethylphenol: A simpler phenolic compound without the amino and hydroxyethyl groups.
Uniqueness: (S)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is unique due to its chiral nature and the presence of both amino and hydroxyethyl groups, which confer specific reactivity and biological activity.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
2-[(1S)-1-amino-2-hydroxyethyl]-4,5-dimethylphenol |
InChI |
InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)10(13)4-7(6)2/h3-4,9,12-13H,5,11H2,1-2H3/t9-/m1/s1 |
InChI 键 |
FIZWXMFHROMVQU-SECBINFHSA-N |
手性 SMILES |
CC1=CC(=C(C=C1C)O)[C@@H](CO)N |
规范 SMILES |
CC1=CC(=C(C=C1C)O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


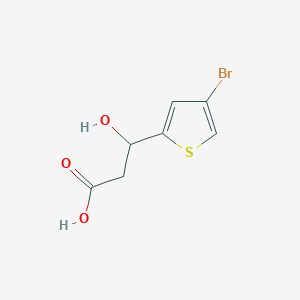
![benzyl(1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13598408.png)
